molecular formula C11H17NO2S B13801735 3-Thiophenecarboxylicacid,2-amino-5-butyl-4-methyl-,methylester(9CI)

3-Thiophenecarboxylicacid,2-amino-5-butyl-4-methyl-,methylester(9CI)

Cat. No.: B13801735
M. Wt: 227.33 g/mol
InChI Key: AVSZIFBLLZAXEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The synthesis of 3-Thiophenecarboxylicacid,2-amino-5-butyl-4-methyl-,methylester(9CI) involves several steps. One common method includes the reaction of 3-thiophenecarboxylic acid with appropriate reagents to introduce the amino, butyl, and methyl ester groups . The reaction conditions typically involve the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and efficiency .

Chemical Reactions Analysis

3-Thiophenecarboxylicacid,2-amino-5-butyl-4-methyl-,methylester(9CI) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group to an alcohol.

Common reagents and conditions used in these reactions include acids, bases, solvents, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-Thiophenecarboxylicacid,2-amino-5-butyl-4-methyl-,methylester(9CI) has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Thiophenecarboxylicacid,2-amino-5-butyl-4-methyl-,methylester(9CI) involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

3-Thiophenecarboxylicacid,2-amino-5-butyl-4-methyl-,methylester(9CI) can be compared with other thiophene derivatives, such as:

    3-Thiophenecarboxylic acid: A simpler derivative with different functional groups.

    2-Amino-3-thiophenecarboxylic acid: Another amino-substituted thiophene derivative with distinct properties.

    Methyl 3-thiophenecarboxylate: A methyl ester derivative with different substituents.

The uniqueness of 3-Thiophenecarboxylicacid,2-amino-5-butyl-4-methyl-,methylester(9CI) lies in its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C11H17NO2S

Molecular Weight

227.33 g/mol

IUPAC Name

methyl 2-amino-5-butyl-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C11H17NO2S/c1-4-5-6-8-7(2)9(10(12)15-8)11(13)14-3/h4-6,12H2,1-3H3

InChI Key

AVSZIFBLLZAXEH-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C(=C(S1)N)C(=O)OC)C

Origin of Product

United States

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